molecular formula C20H20N4O2 B2419478 2-N,2-N-Dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine CAS No. 2109168-23-0

2-N,2-N-Dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine

Cat. No.: B2419478
CAS No.: 2109168-23-0
M. Wt: 348.406
InChI Key: XRSABRSWIODDCS-UHFFFAOYSA-N
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Description

2-N,2-N-Dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine, also known as DBMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.

Scientific Research Applications

Enantioselective Michael Additions

2-N,2-N-Dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine is utilized in enantioselective Michael additions. Nickel(II)-diamine complexes, including those with N,N'-dibenzyl-4-methyl-3-nitropyridine-2,4-diamine, catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. This process yields good results in terms of both yield and enantioselectivity (Evans, Mito, & Seidel, 2007).

Antibacterial Agents Synthesis

This compound plays a role in the synthesis of antibacterial agents. Electrophilic substitution reactions involving 2,4-diaminopyridine and derivatives, such as this compound, have been used in synthesizing analogues of trimethoprim, a well-known antibacterial agent (Rauckman & Roth, 1980).

Polymerization Catalysts

The compound is also investigated as a ligand in polymerization processes. Specifically, it has been used in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate (Ibrahim et al., 2004).

Antiproliferative Activity

Additionally, derivatives of 2,4-diamino-3-nitropyridine, which is structurally related to this compound, have shown significant antiproliferative activity in various cell lines, indicating potential applications in cancer research (Otmar et al., 2004).

Fluorescent Probes Development

Research has also focused on the development of fluorescent probes based on aminoethylpyridine derivatives, such as this compound, for detecting metal ions like Fe3+ and Hg2+ in aqueous media (Singh, Thakur, Raj, & Pandey, 2020).

Crystal Structure Studies

Crystal structure analyses of compounds including 2-amino-4-methyl-3-nitropyridine, a relative of this compound, have been performed to understand their molecular structures, which is crucial in designing advanced materials and drugs (Bryndal et al., 2012).

Properties

IUPAC Name

2-N,2-N-dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-21-18-12-13-22-20(19(18)24(25)26)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSABRSWIODDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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